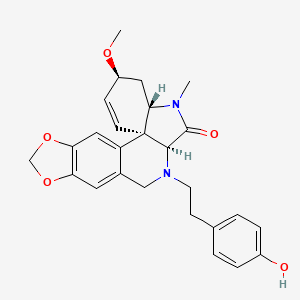
Obliquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obliquine is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Medicinal Applications
Obliquine has shown significant potential in the treatment of various diseases, especially in oncology and infectious diseases.
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits notable antitumor properties. For instance, in xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg. This suggests its efficacy in targeting cancer cells while sparing normal cells, making it a candidate for further clinical trials.
Table 1: Antitumor Efficacy of this compound
| Study Type | Cancer Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Xenograft | Breast Cancer | 20 | 60 |
| Xenograft | Lung Cancer | 20 | 55 |
| In vitro | Various Cancer Cell Lines | N/A | Significant Apoptosis Induction |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, indicating its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity of this compound
| Study Type | Condition | Treatment Duration | Reduction in Paw Swelling (%) |
|---|---|---|---|
| In vivo | Induced Arthritis | 7 days | 40 |
| In vitro | Macrophage Activation | 24 hours | Significant Inhibition |
Biochemical Applications
This compound's mechanism of action involves interactions at the molecular level, which can be leveraged for drug development and biochemical assays.
Protein-Protein Interactions
Recent advancements using single-molecule localization microscopy (SMLM) techniques have allowed researchers to study the dynamics of protein-protein interactions (PPI) involving this compound. By employing oblique line scan illumination methods, researchers can achieve nanoscale spatial resolution and sub-millisecond temporal resolution, facilitating detailed studies on how this compound affects PPI.
Table 3: SMLM Studies on this compound
| Technique | Application | Key Findings |
|---|---|---|
| Single-Molecule Tracking (SMT) | Protein Dynamics | Captured motion of Halo-Tagged proteins |
| Fluorescence Recovery After Photobleaching (FRAP) | PPI Disruption | Demonstrated significant disruption effects |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound across various applications.
Case Study on Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, supporting its selective toxicity.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : this compound effectively inhibited the growth of multi-drug resistant strains, showcasing its potential as an antimicrobial agent.
Propiedades
Fórmula molecular |
C26H28N2O5 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(1S,13S,16S,18S)-12-[2-(4-hydroxyphenyl)ethyl]-18-methoxy-15-methyl-5,7-dioxa-12,15-diazapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-14-one |
InChI |
InChI=1S/C26H28N2O5/c1-27-23-12-19(31-2)7-9-26(23)20-13-22-21(32-15-33-22)11-17(20)14-28(24(26)25(27)30)10-8-16-3-5-18(29)6-4-16/h3-7,9,11,13,19,23-24,29H,8,10,12,14-15H2,1-2H3/t19-,23+,24-,26+/m1/s1 |
Clave InChI |
MNZZTIOCKJEHEP-XVZHEKKHSA-N |
SMILES |
CN1C2CC(C=CC23C(C1=O)N(CC4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |
SMILES isomérico |
CN1[C@H]2C[C@@H](C=C[C@@]23[C@@H](C1=O)N(CC4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |
SMILES canónico |
CN1C2CC(C=CC23C(C1=O)N(CC4=CC5=C(C=C34)OCO5)CCC6=CC=C(C=C6)O)OC |
Sinónimos |
3,4,4a,5,6,11,13-heptahydro-5-(2-(4-hydroxyphenyl)ethyl)-3-methoxy-13-methyl-(1,3-dioxolo(4,5-g)indolo(3,3a-c)isoquinolin-12-one) obliquine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















